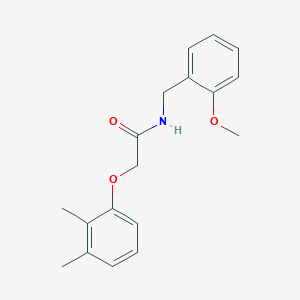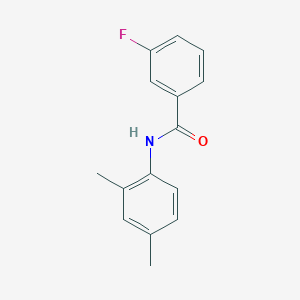![molecular formula C21H20N2O3 B5708700 N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5708700.png)
N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide, also known as MAFP, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for the breakdown of endogenous cannabinoids, such as anandamide, which are important signaling molecules in the body. By inhibiting FAAH, MAFP can increase the levels of endogenous cannabinoids, leading to a variety of physiological effects.
Wirkmechanismus
N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide inhibits FAAH by covalently binding to the active site of the enzyme. This leads to an increase in the levels of endogenous cannabinoids, such as anandamide, which can then activate cannabinoid receptors in the body. The activation of these receptors can lead to a variety of physiological effects, depending on the specific receptor subtype and the tissue involved.
Biochemical and Physiological Effects:
The effects of N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide on the body are mediated by the activation of cannabinoid receptors. These receptors are found throughout the body and are involved in various physiological processes, such as pain perception, inflammation, and appetite regulation. By increasing the levels of endogenous cannabinoids, N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide can modulate these processes and produce a variety of effects, such as pain relief, anti-inflammatory effects, and appetite suppression.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide is a potent and selective inhibitor of FAAH, making it a useful tool compound for studying the role of endogenous cannabinoids in various physiological processes. However, N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide has some limitations, such as its irreversible inhibition of FAAH and its potential off-target effects. Additionally, N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide is not suitable for in vivo studies, as it cannot cross the blood-brain barrier.
Zukünftige Richtungen
There are several future directions for research on N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide and endogenous cannabinoids. One area of interest is the development of more selective inhibitors of FAAH, which can avoid potential off-target effects. Another area of interest is the investigation of the role of endogenous cannabinoids in various diseases, such as chronic pain, inflammation, and anxiety disorders. Additionally, the development of novel cannabinoid receptor ligands, which can selectively target specific receptor subtypes, could lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide involves several steps, starting with the reaction of 3-aminobenzoic acid with mesityl chloride to form 3-(mesitylamino)benzoic acid. This intermediate is then reacted with furan-2-carboxylic acid to form N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide. The final product is purified using column chromatography and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide has been extensively used as a tool compound in scientific research to investigate the role of endogenous cannabinoids in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects, among others. N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide has also been used to study the effects of endogenous cannabinoids on appetite regulation, memory, and addiction.
Eigenschaften
IUPAC Name |
N-[3-[(2,4,6-trimethylphenyl)carbamoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-13-10-14(2)19(15(3)11-13)23-20(24)16-6-4-7-17(12-16)22-21(25)18-8-5-9-26-18/h4-12H,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJBWPZMAODHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202068 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{3-[(2,4,6-trimethylphenyl)carbamoyl]phenyl}furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

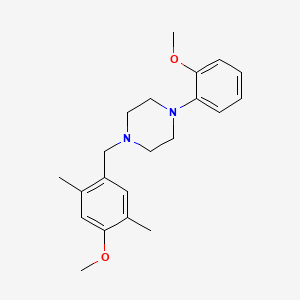
![1-[4-(benzyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5708626.png)
![2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5708632.png)
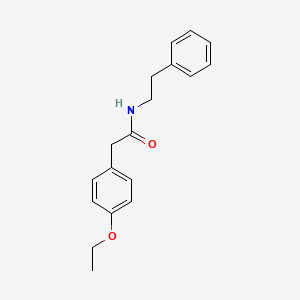
![N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5708646.png)
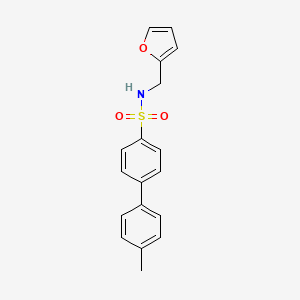
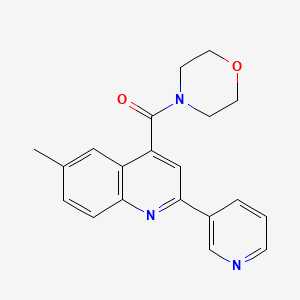
![2,2'-{[4-(dimethylamino)benzyl]imino}diethanol](/img/structure/B5708674.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5708679.png)
![1-{2-[(2-nitrophenyl)thio]benzoyl}pyrrolidine](/img/structure/B5708682.png)
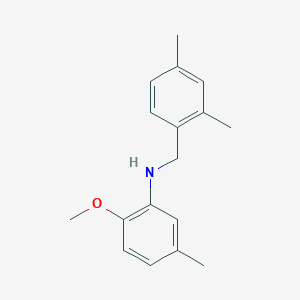
![N-[4-({[(3-methylbutanoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5708697.png)
